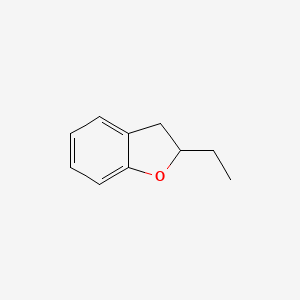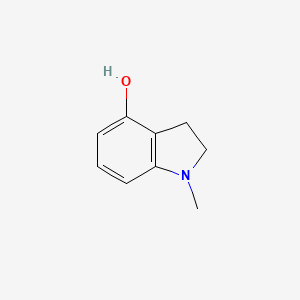![molecular formula C15H9ClN4O B8730311 9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104614-95-1](/img/structure/B8730311.png)
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential pharmacological properties, including its role as an antagonist at adenosine receptors . The structure of this compound features a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 9th position and a phenyl group at the 2nd position.
Vorbereitungsmethoden
The synthesis of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate to form 2-phenyl-4H-3,1-benzoxazin-4-one hydrazone. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield the desired triazoloquinazoline compound .
Analyse Chemischer Reaktionen
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazole and quinazoline rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to increased neurotransmitter release and modulation of cardiovascular and neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazoloquinazolines and triazolopyrimidines, which share structural features and pharmacological properties. For example:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Triazolo[1,5-a]pyridine: Known for its applications in drug design and as a building block for light-emitting materials.
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one stands out due to its specific substitution pattern and its potent activity as an adenosine receptor antagonist, which distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
104614-95-1 |
|---|---|
Molekularformel |
C15H9ClN4O |
Molekulargewicht |
296.71 g/mol |
IUPAC-Name |
9-chloro-2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C15H9ClN4O/c16-10-6-7-12-11(8-10)14-18-13(9-4-2-1-3-5-9)19-20(14)15(21)17-12/h1-8H,(H,17,21) |
InChI-Schlüssel |
MAKPSBBZLHQMKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate](/img/structure/B8730266.png)


![2-Ethylimidazo[1,2-a]pyridine](/img/structure/B8730289.png)



![2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B8730336.png)
